molecular formula C26H22N2O4 B4024097 N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide

Cat. No.: B4024097
M. Wt: 426.5 g/mol
InChI Key: WBKUPKIFXMUTBN-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of amidoalkyl-2-naphthol derivatives These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide typically involves a multi-step process. One common method includes the condensation of β-naphthol with an appropriate aldehyde and an amine under acidic conditions. The reaction is often catalyzed by ammonium acetate, which facilitates the formation of the amidoalkyl-2-naphthol framework .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. The hydroxyl and amido groups can form hydrogen bonds with enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components. The molecular targets include enzymes involved in oxidative stress pathways, such as acetylcholinesterase and α-glycosidase .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-23-16-13-19-8-4-5-9-22(19)25(23)26(20-11-14-21(15-12-20)28(31)32)27-24(30)17-10-18-6-2-1-3-7-18/h1-9,11-16,26,29H,10,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKUPKIFXMUTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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